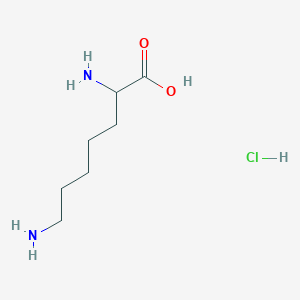

2,7-Diaminoheptanoic acid monohydrochloride

Cat. No. B8442322

M. Wt: 196.67 g/mol

InChI Key: FHNRUQIXROVFLV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04705892

Procedure details

A mixture of 14.63 g (0.34 mole) the compound 5 and 6N HCl (200 ml) was heated at reflux for five hours then cooled to precipitate the phthalic acid which was removed by filtration. The filtrate was concentrated in vacuo to remove the excess HCl, and the residue was precipitated from absolute ethanol in acetone, as an oil. The oil was dissolved in 40 ml water and charged to the top of a strong acid cation exchange column, Bio Rad AG50W-X8 (3.75 cm W×48 cm L). Following a water wash of two column volumes an ammonium hydroxide gradient (0.3-0.5N) was used to elute the product. Concentration of the column effluent, pH adjustment to pH 5.8 and crystallization from water/ethanol afforded the monohydrochloride of DL-homolysine 7. Yield: 10.2 g (94%). Mp 263° C. (lit. mp 264° C. for monohydrochloride, lit mp 176° C. for monohydrochloride monohydrate). TLC: Rf =0.11 (C), 0.30 (D). MW calc 160.12, found 160. Anal. calc. for C7H16N2O2.HCl: C, 42.74; H, 8.20; N, 14.24; Cl, 18.02. Found: C, 42.90; H, 8.65; N, 14.17; Cl, 18.35. HPLC 96%. 1H NMR (D2O) 1.45 (4H, m), 1.70 (2H, m), 1.88 (2H, m), 3.00 (2H, m), 3.75 (1H, t, 7 Hz). Spinco analysis: single peak with elution time equivalent to ammonia.

Name

Identifiers

|

REACTION_CXSMILES

|

C([NH:4][C:5]([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][N:21]1C(=O)C2=CC=CC=C2C1=O)(C(OCC)=O)[C:6]([O:8]CC)=[O:7])(=O)C.[ClH:32]>>[ClH:32].[NH2:4][CH:5]([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][NH2:21])[C:6]([OH:8])=[O:7] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

14.63 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)NC(C(=O)OCC)(C(=O)OCC)CCCCCN1C(C=2C(C1=O)=CC=CC2)=O

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for five hours

|

|

Duration

|

5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

then cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to precipitate the phthalic acid which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed by filtration

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the excess HCl

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue was precipitated from absolute ethanol in acetone, as an oil

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The oil was dissolved in 40 ml water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

charged to the top of a strong acid cation exchange column, Bio Rad

|

WASH

|

Type

|

WASH

|

|

Details

|

wash of two column volumes an ammonium hydroxide gradient (0.3-0.5N)

|

WASH

|

Type

|

WASH

|

|

Details

|

to elute the product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Concentration of the column effluent, pH adjustment to pH 5.8 and crystallization from water/ethanol

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

Cl.NC(C(=O)O)CCCCCN

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |